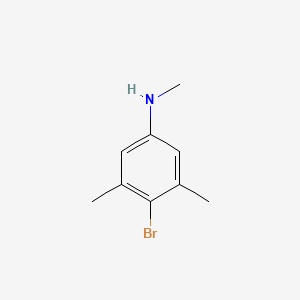
4-bromo-N,3,5-trimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-N,3,5-trimethylaniline is an organic compound with the molecular formula C9H12BrN It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 4-position and methyl groups at the 3 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N,3,5-trimethylaniline typically involves the bromination of N,3,5-trimethylaniline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and selectivity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-N,3,5-trimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding N,3,5-trimethylaniline.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution with an amino group can produce N,3,5-trimethyl-4-aminobenzene.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N,3,5-trimethylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-bromo-N,3,5-trimethylaniline involves its interaction with specific molecular targets. The bromine atom and methyl groups influence the compound’s reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, affecting their function and leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dibromo-4-methylaniline: Similar structure but with an additional bromine atom.
2,4,6-Trimethylaniline: Similar structure but without the bromine atom.
3-Bromo-2,4,6-trimethylaniline: Similar structure with different positions of the bromine and methyl groups
Uniqueness
4-Bromo-N,3,5-trimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
1253927-28-4 |
|---|---|
Molekularformel |
C9H12BrN |
Molekulargewicht |
214.10 g/mol |
IUPAC-Name |
4-bromo-N,3,5-trimethylaniline |
InChI |
InChI=1S/C9H12BrN/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5,11H,1-3H3 |
InChI-Schlüssel |
JVRPQJRDBRZUPS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1Br)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)

![N-[(3-fluoroazetidin-3-yl)methyl]-3-methylbutanamide](/img/structure/B13479652.png)

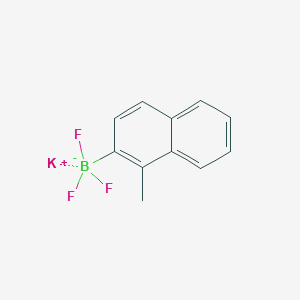
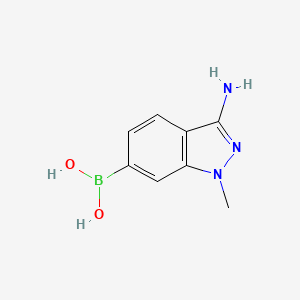
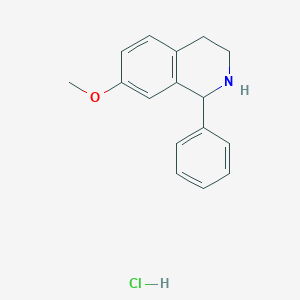



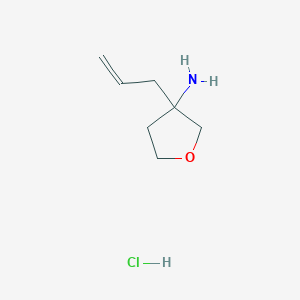
![Benzyl 7-hydroxy-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13479704.png)

